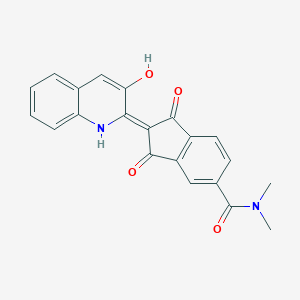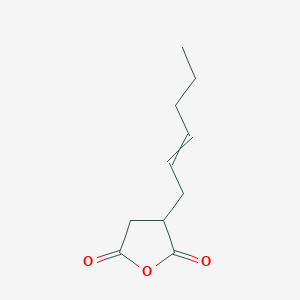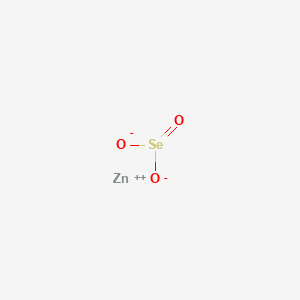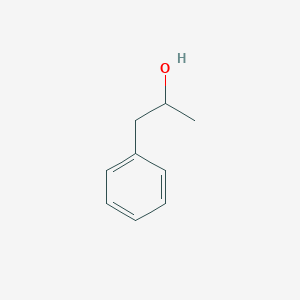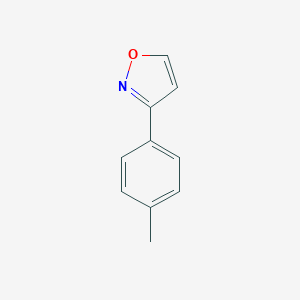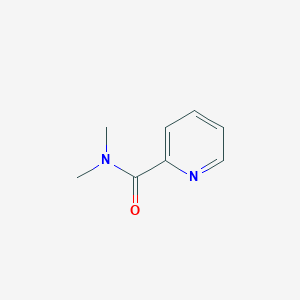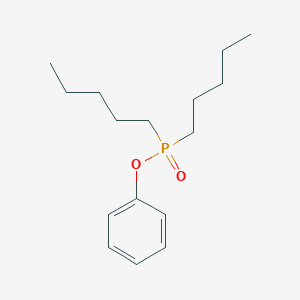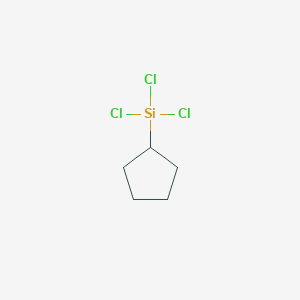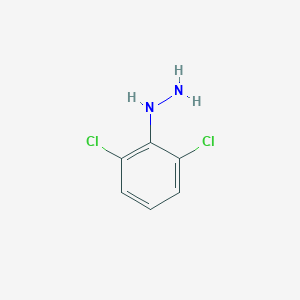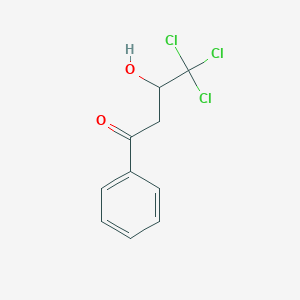
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one
説明
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one is a chemical compound with the molecular formula C10H9Cl3O2 . It has a molecular weight of 267.54 . This compound is used in research and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1/C10H9Cl3O2/c11-10 (12,13)9 (15)6-8 (14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 . This representation can be used to generate a 3D structure of the molecule for further analysis.
科学的研究の応用
Ratner et al. (1997) studied the synthesis of Trifluoromethylated 1,2λ5σ4-oxaphospholanes using 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one. This research highlights the compound's role in the creation of phosphonites and oxaphospholanes, indicating its use in organophosphorus chemistry (Ratner et al., 1997).
Martins et al. (2005) focused on synthesizing new trichloromethyl-β-diketones, including derivatives of 4,4,4-trichloro-1-phenylbutan-1,3-dione. This work demonstrates its importance in the synthesis of β-diketones, which have various applications in organic chemistry (Martins et al., 2005).
Goodarzi and Mirza (2020) described the electrogenerated base-promoted synthesis of nanoparticles through a condensation involving 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This indicates its utility in nanoparticle synthesis and electrochemistry (Goodarzi & Mirza, 2020).
Arcus et al. (1993) explored the ortho-Directed electrophilic boronation of a benzyl ketone, utilizing a compound similar to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. This research is significant for understanding the compound's reactivity in boronation reactions (Arcus et al., 1993).
Guirado et al. (2007) reported the first synthesis of 1-aryl-4,4-dichlorobut-3-en-1-ones, starting from acetophenones similar to 4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one. This indicates the compound's potential in creating new organic structures (Guirado et al., 2007).
特性
IUPAC Name |
4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFOKGHNOVCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306016 | |
| Record name | 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one | |
CAS RN |
13505-41-4 | |
| Record name | NSC173296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-TRICHLORO-3-HYDROXY-1-PHENYL-BUTAN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



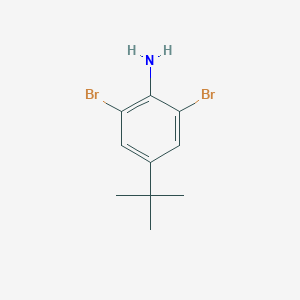
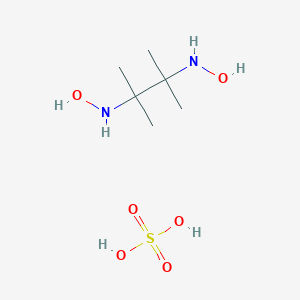
![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
